An In-depth Technical Guide to 5-bromopyridin-3-yl acetate: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 5-bromopyridin-3-yl acetate: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-bromopyridin-3-yl acetate, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to its structural motifs—a reactive bromopyridine core and an acetate functional group—this compound serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This document will cover its chemical structure, molecular weight, a plausible synthetic route with a detailed experimental protocol, its expected reactivity, and potential applications, all grounded in established chemical principles and supported by authoritative references.
Core Molecular Attributes
The fundamental characteristics of 5-bromopyridin-3-yl acetate are detailed below, providing a foundational understanding of this chemical entity.
Chemical Structure and Molecular Formula
The structure of 5-bromopyridin-3-yl acetate consists of a pyridine ring substituted with a bromine atom at the 5-position and an acetate group at the 3-position. Based on this, the molecular formula is determined to be C₇H₆BrNO₂.
Caption: Chemical structure of 5-bromopyridin-3-yl acetate.
Molecular Weight
The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical synthesis and for analytical characterization. The molecular weight of 5-bromopyridin-3-yl acetate (C₇H₆BrNO₂) is calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 6 | 1.008 | 6.048 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 216.034 |
The calculated molecular weight of 5-bromopyridin-3-yl acetate is 216.03 g/mol .
Synthesis and Characterization
While a specific, peer-reviewed synthesis for 5-bromopyridin-3-yl acetate has not been prominently documented in the searched literature, a highly plausible and efficient method is the acetylation of 5-bromopyridin-3-ol. This approach is based on well-established esterification reactions of phenols and alcohols.
Proposed Synthetic Pathway: Acetylation of 5-bromopyridin-3-ol
The synthesis of 5-bromopyridin-3-yl acetate can be readily achieved by the reaction of 5-bromopyridin-3-ol with acetic anhydride, using pyridine as both a catalyst and a solvent. The pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.[1][2]
Caption: Proposed synthesis of 5-bromopyridin-3-yl acetate.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on standard acetylation methods.[1][2]
Materials:
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5-bromopyridin-3-ol
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Acetic anhydride (Ac₂O)
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Pyridine (anhydrous)
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Toluene
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Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromopyridin-3-ol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-bromopyridin-3-yl acetate.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the 2-position, being adjacent to the nitrogen, would likely appear as a doublet at the most downfield chemical shift. The proton at the 6-position would also be a doublet, and the proton at the 4-position would appear as a triplet or a doublet of doublets. A sharp singlet in the upfield region (around 2.0-2.5 ppm) would correspond to the three protons of the acetyl methyl group.
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¹³C NMR: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and two carbons of the acetate group (the carbonyl carbon and the methyl carbon). The carbonyl carbon of the acetate group is expected to have a chemical shift in the range of 168-172 ppm.
Chemical Reactivity and Potential Applications
The chemical behavior of 5-bromopyridin-3-yl acetate is dictated by the interplay of its constituent functional groups, making it a valuable intermediate in organic synthesis.
Reactivity of the Bromopyridine Core
The bromine atom on the pyridine ring is a key functional handle for a variety of cross-coupling reactions. The reactivity of bromopyridines in palladium-catalyzed reactions is well-documented, with the position of the bromine atom influencing the reaction kinetics.[3] 3-Bromopyridines are known to be reliable substrates in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.[3] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 5-position of the pyridine ring, enabling the synthesis of diverse compound libraries for screening in drug discovery programs.[4]
Caption: Potential cross-coupling reactions of 5-bromopyridin-3-yl acetate.
Role of the Acetate Group
The acetate group can serve as a protecting group for the hydroxyl functionality of 5-bromopyridin-3-ol. It is generally stable under neutral and mildly acidic conditions but can be readily cleaved under basic conditions (e.g., hydrolysis with sodium hydroxide or potassium carbonate in methanol) to regenerate the free hydroxyl group. This allows for the selective modification of the pyridine ring via cross-coupling reactions, followed by deprotection to unmask the hydroxyl group for further functionalization.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated pyridines are prevalent scaffolds in a multitude of approved drugs and clinical candidates. The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[5] It can serve as a bioisostere for other groups, modulate metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.
Given its structural features, 5-bromopyridin-3-yl acetate is a promising starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. The ability to perform diverse chemical transformations at the bromine position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Conclusion
5-bromopyridin-3-yl acetate is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is not widely published, its synthesis via the acetylation of 5-bromopyridin-3-ol is straightforward and based on established methodology. The presence of both a reactive bromine atom and a cleavable acetate group provides a versatile platform for the construction of complex molecular architectures. For researchers and drug development professionals, this compound represents a key building block for the exploration of novel chemical space and the development of next-generation therapeutics.
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On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available at: [Link]
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Direct access to 2-(hetero)arylated pyridines from 6-substituted 2-Bromopyridines via phosphine-free palladium-catalyzed C–H bond arylations: the importance of the C6 substituent. ideXlab. Available at: [Link]
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The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Semantic Scholar. Available at: [Link]
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(PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate. Available at: [Link]
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